Idd594 -

Idd594

Catalog Number: EVT-1564081
CAS Number:
Molecular Formula: C16H12BrF2NO3S
Molecular Weight: 416.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IDD594 was identified through structure-based optimization techniques that utilized high-resolution X-ray crystallography to elucidate its binding interactions with ALR2. It is classified as an aldose reductase inhibitor, a category of compounds that target the enzyme to prevent excessive accumulation of sorbitol in diabetic patients, which can lead to complications such as neuropathy and retinopathy .

Synthesis Analysis

Methods and Technical Details

The synthesis of IDD594 involves several key steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes:

  1. Condensation Reactions: The initial step often involves the condensation of appropriate aromatic aldehydes with β-keto acids or similar compounds in the presence of acidic catalysts, such as acetic acid.
  2. Recrystallization: The crude products are purified through recrystallization techniques to obtain the desired compound in high purity.
  3. Characterization: The synthesized IDD594 is characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

IDD594 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the active site of ALR2. The molecular formula is C15_{15}H13_{13}O5_{5}, and its structural features include:

  • A benzoyl moiety that enhances lipophilicity.
  • A carboxylic acid group that plays a critical role in binding to the enzyme's active site.

The three-dimensional conformation of IDD594 has been analyzed using docking studies, revealing a root mean square deviation (RMSD) of 0.97 Å when compared to crystallographic data, indicating a strong correlation between predicted and actual binding modes .

Chemical Reactions Analysis

Reactions and Technical Details

IDD594 primarily acts as an inhibitor through competitive inhibition of ALR2. The binding interactions are characterized by:

  • Hydrogen Bonding: The carboxylate moiety of IDD594 forms hydrogen bonds with critical residues in the active site, including Tyr48, His110, and Trp111.
  • Molecular Docking Studies: These studies have shown that IDD594 effectively occupies the active site, preventing substrate access and subsequent enzymatic activity .
Mechanism of Action

Process and Data

The mechanism of action for IDD594 involves:

  1. Inhibition of Aldose Reductase: By binding to the active site of ALR2, IDD594 prevents the conversion of glucose into sorbitol.
  2. Reduction of Oxidative Stress: By inhibiting this pathway, IDD594 helps mitigate oxidative stress within cells, particularly in those affected by diabetes.

Experimental data suggest that IDD594 exhibits potent inhibitory activity against ALR2 with IC50_{50} values indicating effective inhibition at low concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IDD594 exhibits specific physical properties that are crucial for its biological activity:

  • Melting Point: The melting point is determined using standard capillary methods, providing insight into its purity.
  • Solubility: Solubility characteristics are essential for its formulation in biological assays.

Chemical properties include stability under physiological conditions and reactivity profiles that dictate its interaction with biological macromolecules .

Applications

Scientific Uses

IDD594 has several potential applications in scientific research and clinical settings:

  • Diabetes Research: As an aldose reductase inhibitor, it is studied for its role in alleviating diabetic complications.
  • Drug Development: The compound serves as a lead structure for developing more potent inhibitors with improved pharmacological profiles.
  • Biochemical Studies: It is utilized in studies investigating metabolic pathways influenced by aldose reductase activity.
Introduction

Diabetic complications represent a significant global health burden, with pathologies ranging from retinopathy and nephropathy to neuropathy. At the molecular heart of these complications lies aldose reductase (AKR1B1), a cytosolic enzyme that catalyzes the NADPH-dependent reduction of glucose to sorbitol—the first step in the polyol pathway. Under normoglycemic conditions, this pathway accounts for minimal glucose metabolism. However, persistent hyperglycemia dramatically increases flux through this pathway, triggering a cascade of biochemical disturbances. IDD594, a potent and selective aldose reductase inhibitor (ARI), has emerged as a critical research tool for elucidating the enzyme's structural biology and inhibition mechanisms. Its exceptionally well-characterized binding mode, revealed through subatomic resolution crystallography, provides an unparalleled template for rational drug design aimed at mitigating diabetic complications [1] [4] [6].

Biochemical Context of Aldose Reductase in Diabetic Complications

Aldose reductase (AKR1B1) is a 36 kDa cytosolic enzyme belonging to the aldo-keto reductase superfamily. Structurally, it adopts an (β/α)8 TIM-barrel fold with the active site situated at the C-terminal end. This active site is functionally divided into two key regions:

  • The Catalytic Pocket: A relatively rigid, hydrophilic region termed the "anion-binding pocket." It houses residues crucial for catalysis (Tyr48, Lys77, His110) and cofactor interaction (NADP+). Trp111 acts as a key hydrogen bond donor to inhibitor head groups, while hydrophobic contacts are provided by Trp20, Val47, Trp79, and Trp219.
  • The Specificity Pocket: A highly adaptable hydrophobic region flanked by residues including Trp111, Phe115, Phe122, Leu300, and Ala299. This pocket exhibits significant conformational flexibility, allowing it to accommodate diverse inhibitor structures through induced-fit adaptations [4] [6] [8].

AKR1B1 demonstrates broad substrate promiscuity, reducing not only glucose but also a wide array of toxic aldehydes generated during oxidative stress, such as 4-hydroxynonenal (HNE). While its role in detoxifying HNE is protective, its primary pathophysiological significance stems from its activity in the polyol pathway under hyperglycemic conditions. This dual functionality creates a complex therapeutic challenge: inhibiting detrimental glucose conversion without compromising beneficial aldehyde detoxification [4].

Table 1: Key Features of Human Aldose Reductase (AKR1B1)

PropertyDetail
EC Number1.1.1.21
Gene NameAKR1B1
UniProt IDP15121
Protein Structure(β/α)8 TIM-barrel
Active Site RegionsCatalytic Pocket (anion-binding pocket), Specificity Pocket
Key Catalytic ResiduesTyr48, Lys77, His110, Trp111
CofactorNADPH
Primary Pathogenic RoleFirst enzyme of the polyol pathway (Glucose → Sorbitol)

Role of the Polyol Pathway in Hyperglycemia-Induced Pathologies

Under sustained hyperglycemia, up to 30% of cellular glucose is shunted into the polyol pathway, compared to less than 3% under normoglycemic conditions. This dramatically increased flux initiates a sequence of pathogenic events:

  • Osmotic Stress: Sorbitol, a highly hydrophilic sugar alcohol, accumulates intracellularly because it cannot readily diffuse across cell membranes. This creates a significant osmotic gradient, drawing water into cells. The resultant cellular swelling, electrolyte imbalance, and disruption of osmotic homeostasis contribute directly to tissue damage, particularly in the lens (cataract formation), nerves (neuropathy), and kidneys (nephropathy) [4].
  • NADPH Depletion: AKR1B1 consumes NADPH during the reduction of glucose to sorbitol. NADPH is an essential cofactor for regenerating reduced glutathione (GSH), a major cellular antioxidant. Consequently, NADPH depletion severely compromises antioxidant defense mechanisms, leaving cells vulnerable to oxidative damage from reactive oxygen species (ROS). This oxidative stress is a hallmark of diabetic complications [4] [5].
  • Redox Imbalance & Advanced Glycation End Products (AGEs): The second step of the polyol pathway, catalyzed by sorbitol dehydrogenase, oxidizes sorbitol to fructose using NAD+ as a cofactor, generating NADH. Elevated NADH levels can fuel ROS production via NADH oxidase enzymes. Furthermore, fructose is a significantly more potent glycating agent than glucose. Its accumulation promotes the formation of AGEs through non-enzymatic Maillard reactions with proteins. AGEs bind receptors (RAGE), triggering inflammation, increased vascular permeability, and further ROS generation, creating a vicious cycle of damage [4] [5].
  • Activation of Pathogenic Signaling: Polyol pathway flux can indirectly activate protein kinase C (PKC) isoforms and mitogen-activated protein kinase (MAPK) cascades. These pathways alter gene expression, promote inflammation, and can lead to apoptosis, contributing to vascular dysfunction and other long-term complications [4].

This multifaceted assault on cellular function underscores AKR1B1 as a validated therapeutic target for preventing or slowing the progression of diabetic complications.

IDD594 as a Benchmark Inhibitor in Aldose Reductase Research

IDD594 (Chemical Formula: C₁₆H₁₂BrF₂NO₃S; Average Mass: 416.24 Da) is an experimental small molecule inhibitor belonging to the phenoxyacetic acid derivative class. Although not approved for clinical use, it has achieved prominence as a structural and mechanistic archetype in AKR1B1 research. Its significance stems primarily from the unprecedented structural detail revealed when complexed with AKR1B1 [1] [3] [6].

The cornerstone of IDD594's status is the ultra-high-resolution (0.66 Å) crystal structure (PDB ID: 1US0) of its complex with human AKR1B1 and the cofactor NADP⁺. This resolution, nearing the subatomic level, provided a quantum leap in understanding:

  • Protonation States: Precisely defined the protonation states of active site residues (e.g., Tyr48, His110) involved in catalysis and inhibitor binding.
  • Electrostatic Interactions: Clarified the intricate network of electrostatic interactions involving IDD594's carboxylate group, the catalytic residues (Tyr48, His110, Lys77), and the positively charged nicotinamide ring of NADP⁺. These interactions underpin its nanomolar potency (IC₅₀ = 30 nM) and explain its non-competitive character with respect to aldehyde substrates [3] [6].
  • Halogen Bonding: Revealed a critical short contact (3.2 Å) between the bromine atom of IDD594 and the carbonyl oxygen of Ala299 within the specificity pocket. This interaction, identified as a stabilizing halogen bond, is a key determinant of IDD594's selectivity profile. Selectivity is crucial to minimize off-target effects, particularly inhibition of the closely related aldehyde reductase (AKR1A1), which plays important roles in detoxification [3] [6] [8].
  • Specificity Pocket Binding: Showed the fluorinated phenyl ring of IDD594 occupying the hydrophobic specificity pocket, primarily through van der Waals contacts with residues like Trp111, Phe122, and Leu300. The precise fit within this pocket, facilitated by the bromine atom's positioning, contributes significantly to high-affinity binding [3] [6].

This structural masterpiece not only elucidated the inhibition mechanism of IDD594 but also set a new standard for rational ARI design. It serves as a critical reference point for comparing binding modes of diverse inhibitor classes (e.g., carboxylic acids like zopolrestat and epalrestat vs. cyclic imides like fidarestat) and for understanding the remarkable conformational flexibility of the AKR1B1 specificity pocket, which can adopt distinct states (e.g., "sorbinil-bound," "tolrestat-bound," "IDD594-bound") [2] [8]. Furthermore, the IDD594-AKR1B1 complex has been instrumental in studying fundamental phenomena like X-ray radiation damage in protein crystals, revealing how local chemical changes (e.g., decarboxylation of specific acidic residues) can propagate to induce cooperative movements of protein secondary structures and expansion of the unit cell [9].

Table 2: Key Interactions of IDD594 in the AKR1B1 Active Site (PDB: 1US0) [3] [6]*

Region of IDD594Interacting AKR1B1 Residues/GroupType of InteractionFunctional Significance
Carboxylate GroupTyr48 (OH)Strong Hydrogen BondAnchoring to catalytic anion pocket
His110 (Nε2)Hydrogen BondCatalytic residue interaction
Nicotinamide ring (N1, O2P of NADP⁺)Electrostatic (Salt Bridge/Ion Pair)Non-competitive inhibition, affinity
Lys77 (NZ)Water-mediated/ElectrostaticStabilization
Trp111 (Nε1)Hydrogen BondKey anchoring point
Thiocarbonyl GroupTrp111 (Nε1)Hydrogen Bond (Weak)Additional anchoring
Bromine AtomAla299 (O)Halogen Bond (~3.2 Å)Selectivity determinant
Fluorinated Phenyl RingTrp111, Phe115, Phe122, Leu300Van der Waals / Hydrophobic ContactsSpecificity pocket occupancy, affinity
Phenoxyacetic LinkerSolvent/Protein InterfaceVariableConnector, solvent exposure

IDD594's role extends beyond a static structural model. It has been central to computational studies, including free energy perturbation calculations and molecular dynamics simulations, which quantitatively linked subtle differences in binding interactions to observed differences in inhibitory potency (IC₅₀) among structurally related ARIs [2]. Furthermore, it serves as a gold standard comparator in virtual screening campaigns aimed at discovering novel, potentially more effective or selective ARIs from natural product libraries, including African medicinal compounds [5]. Its well-defined binding mode provides a critical framework for interpreting the predicted binding poses and energies of new candidate molecules.

Properties

Product Name

Idd594

IUPAC Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamothioyl]-5-fluorophenoxy]acetic acid

Molecular Formula

C16H12BrF2NO3S

Molecular Weight

416.2 g/mol

InChI

InChI=1S/C16H12BrF2NO3S/c17-10-2-1-9(13(19)5-10)7-20-16(24)12-4-3-11(18)6-14(12)23-8-15(21)22/h1-6H,7-8H2,(H,20,24)(H,21,22)

InChI Key

JCZUIWYXULSXSW-UHFFFAOYSA-N

Synonyms

Idd 594
Idd-594
IDD594

Canonical SMILES

C1=CC(=C(C=C1F)OCC(=O)O)C(=S)NCC2=C(C=C(C=C2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.